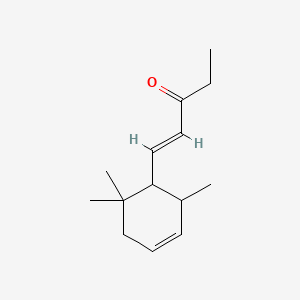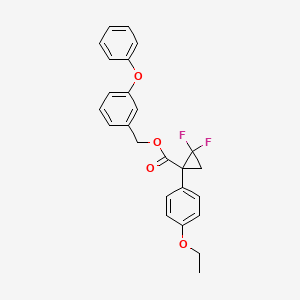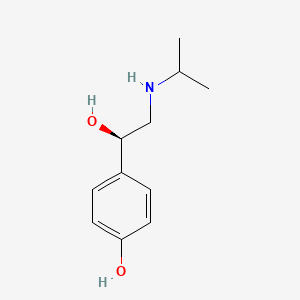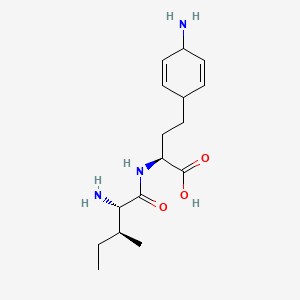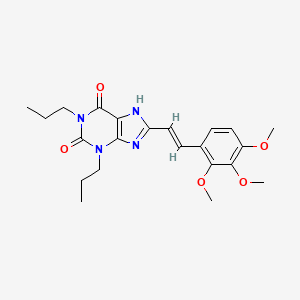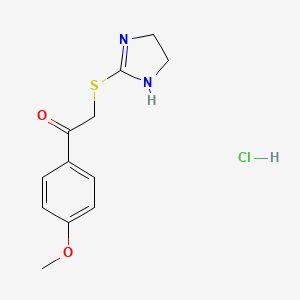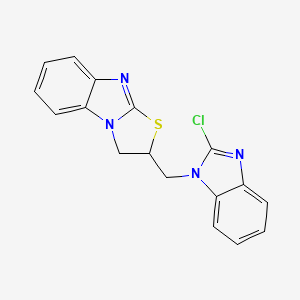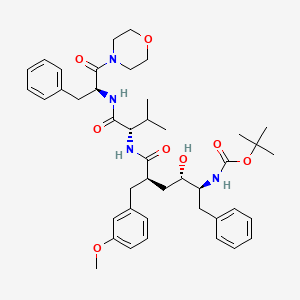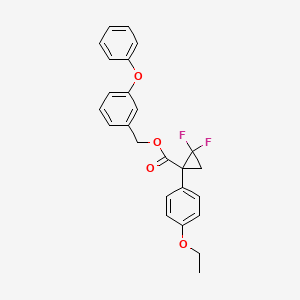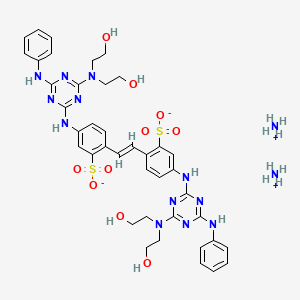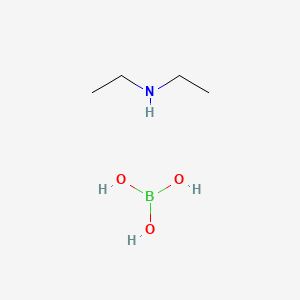
Alanine, N-(p-(3,3-dimethyl-1-triazeno)benzoyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alanine, N-(p-(3,3-dimethyl-1-triazeno)benzoyl)- is a compound with a complex molecular structure. It consists of 16 hydrogen atoms, 12 carbon atoms, 4 nitrogen atoms, and 3 oxygen atoms, making a total of 35 atoms . This compound contains various functional groups, including carboxylic acid, secondary amide, and hydroxyl groups .
Preparation Methods
The synthesis of Alanine, N-(p-(3,3-dimethyl-1-triazeno)benzoyl)- involves multiple steps. The preparation typically starts with the formation of the triazeno group, followed by its attachment to the benzoyl group. The final step involves the coupling of this intermediate with alanine. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield .
Chemical Reactions Analysis
Alanine, N-(p-(3,3-dimethyl-1-triazeno)benzoyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has several applications in scientific research In chemistry, it is used as a reagent for studying reaction mechanisms In biology, it serves as a probe for investigating enzyme activitiesIndustrially, it is used in the synthesis of various pharmaceuticals .
Mechanism of Action
The mechanism of action of Alanine, N-(p-(3,3-dimethyl-1-triazeno)benzoyl)- involves its interaction with specific molecular targets. The triazeno group is known to undergo metabolic activation, leading to the formation of reactive intermediates that can interact with DNA and proteins. This interaction can result in the inhibition of cellular processes, making it a potential anticancer agent .
Comparison with Similar Compounds
Alanine, N-(p-(3,3-dimethyl-1-triazeno)benzoyl)- is unique due to its specific triazeno group. Similar compounds include N-[p-(3,3-dimethyl-1-triazeno)benzoyl]-L-alanine and N-[p-(3,3-dimethyl-1-triazeno)benzoyl]-3-phenyl-L-alanine. These compounds share similar structural features but differ in their specific functional groups and applications .
Properties
CAS No. |
89331-38-4 |
|---|---|
Molecular Formula |
C12H16N4O3 |
Molecular Weight |
264.28 g/mol |
IUPAC Name |
(2S)-2-[[4-(dimethylaminodiazenyl)benzoyl]amino]propanoic acid |
InChI |
InChI=1S/C12H16N4O3/c1-8(12(18)19)13-11(17)9-4-6-10(7-5-9)14-15-16(2)3/h4-8H,1-3H3,(H,13,17)(H,18,19)/t8-/m0/s1 |
InChI Key |
GDENXWZLLYHIFC-QMMMGPOBSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)C1=CC=C(C=C1)N=NN(C)C |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1=CC=C(C=C1)N=NN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



